molecular formula C15H12ClN3 B14575145 4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole CAS No. 61310-03-0

4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole

Cat. No.: B14575145
CAS No.: 61310-03-0
M. Wt: 269.73 g/mol
InChI Key: ONYPWGSBXYYINK-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methylphenyl group, and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include p-methylacetophenone and phenylhydrazine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation and cyclization, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the triazole ring.

    Final Product: The final product, this compound, is obtained after purification and isolation steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions to ensure product purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-methylphenyl)-2-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in microbial growth .

Properties

CAS No.

61310-03-0

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

4-chloro-5-(4-methylphenyl)-2-phenyltriazole

InChI

InChI=1S/C15H12ClN3/c1-11-7-9-12(10-8-11)14-15(16)18-19(17-14)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

ONYPWGSBXYYINK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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